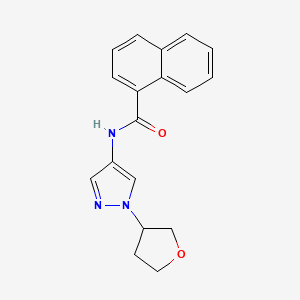

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(17-7-3-5-13-4-1-2-6-16(13)17)20-14-10-19-21(11-14)15-8-9-23-12-15/h1-7,10-11,15H,8-9,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDZTZYQQHWOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran and pyrazole intermediates. One common method involves the reaction of tetrahydrofuran-3-ylmethanamine with a pyrazole derivative under controlled conditions to form the desired pyrazole ring . The final step involves the coupling of the pyrazole intermediate with 1-naphthoyl chloride to form the naphthamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Pharmacological Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide has shown potential in various pharmacological applications, including:

- Anticancer Activity:

- Anti-inflammatory Effects:

- Cardiovascular Applications:

Case Study 1: Anticancer Research

In a study published in Molecules, researchers synthesized several pyrazole derivatives, including this compound, and tested their efficacy against human cancer cell lines. The results demonstrated a notable reduction in cell viability, suggesting that the compound effectively inhibits cancer cell proliferation .

Case Study 2: Inflammatory Disease Model

A model of rheumatoid arthritis was utilized to assess the anti-inflammatory properties of the compound. The study found that treatment with this compound significantly reduced joint swelling and inflammatory markers compared to control groups .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Compounds described in include 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 3) and derivatives with malononitrile (4a), acrylamide (4b), and hydrazone substituents. Key differences from the target compound include:

- Substituent Chemistry : Compound 3 has a phenyl group at N1 and a carbaldehyde at C4, whereas the target compound replaces phenyl with THF and carbaldehyde with naphthamide.

- Biological Interactions : The naphthamide group may enhance binding affinity to hydrophobic pockets in biological targets, unlike the electron-deficient carbaldehyde in Compound 3 .

Table 1: Structural and Property Comparison

*LogP values estimated using Molinspiration software.

1,3,4-Thiadiazole Derivatives from

Compounds in , such as 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives, feature a pyrazole core linked to thiadiazole rings. Notable contrasts include:

- Heterocycle Diversity : The target compound retains a pyrazole ring, while compounds incorporate thiadiazole, which introduces sulfur atoms and alters electronic properties.

- Bioactivity : highlights antimicrobial activity against E. coli and C. albicans, suggesting that the nitro and thiadiazole groups contribute to this activity. The target compound’s naphthamide and THF groups may redirect bioactivity toward different targets, such as kinases or GPCRs .

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique combination of a tetrahydrofuran ring, a pyrazole moiety, and a naphthamide group. The chemical structure can be represented as follows:

This compound is characterized by its ability to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor , particularly in pathways related to cancer and inflammation. Its mechanism typically involves binding to active sites on target proteins, thereby altering their activity and leading to downstream effects on cellular processes .

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. This compound has been investigated for its ability to inhibit key oncogenic pathways. For instance, it has shown efficacy against BRAF(V600E) mutations, which are prevalent in several cancers. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines by activating pro-apoptotic signals while inhibiting anti-apoptotic pathways .

Anti-inflammatory Effects

In addition to its antitumor potential, this compound has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests that this compound may serve as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Preliminary studies have also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and exhibited significant inhibition of growth, suggesting potential applications in treating infections caused by resistant bacteria .

Research Findings and Case Studies

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|---|

| Study 1 | Antitumor | A2058 melanoma cells | 0.58 µM | Inhibition of ERK signaling |

| Study 2 | Anti-inflammatory | Macrophages | Not specified | Inhibition of TNF-α production |

| Study 3 | Antimicrobial | Various bacterial strains | Moderate inhibition | Disruption of cell membrane integrity |

Q & A

Basic: What synthetic strategies are effective for preparing N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide?

Methodological Answer:

- Nucleophilic Substitution : React 1-naphthoyl chloride with a tetrahydrofuran-3-yl-pyrazole amine precursor under basic conditions (e.g., K₂CO₃ in DMF), as described for analogous carboxamide syntheses .

- Coupling Reactions : Use activating agents like HATU or EDCI for amide bond formation between 1-naphthoic acid and the pyrazole-tetrahydrofuran amine derivative .

- Purification : Employ preparative HPLC or SFC (supercritical fluid chromatography) to isolate the target compound, achieving >95% purity, as demonstrated in similar pyrazole-based syntheses .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and tetrahydrofuran substitution (e.g., δ 3.5–4.0 ppm for tetrahydrofuran protons) .

- HPLC-MS : Verify molecular weight (e.g., ESI-MS m/z ~377.2) and purity (>98%) using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Resolve absolute stereochemistry (if applicable) using SHELX refinement for high-resolution crystal structures .

Advanced: How can researchers optimize reaction yields when introducing the tetrahydrofuran moiety?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of the tetrahydrofuran-pyrazole intermediate .

- Catalysis : Evaluate Pd-mediated cross-coupling for sterically hindered pyrazole-tetrahydrofuran systems, as seen in indazole syntheses .

- Temperature Control : Maintain 0–5°C during amine deprotection steps to minimize side reactions .

Advanced: What approaches resolve discrepancies between computational and experimental structural data?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated vs. experimental NMR shifts to identify misassigned peaks .

- SHELX Refinement : Use TWIN/BASF parameters in SHELXL to correct for twinning in crystallographic data .

- Dynamic NMR : Detect conformational flexibility in the tetrahydrofuran ring that may explain anomalous NOE correlations .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with varying substituents on the naphthamide (e.g., electron-withdrawing groups) and pyrazole (e.g., methyl vs. trifluoromethyl) .

- Biological Assays : Screen derivatives against kinase targets (e.g., MET exon 14 skipping models) using cellular proliferation assays .

- Molecular Docking : Map interactions between the tetrahydrofuran group and hydrophobic binding pockets in target proteins .

Basic: What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Stability : Store at –20°C under inert gas to prevent hydrolysis of the amide bond .

- Waste Disposal : Neutralize reaction byproducts (e.g., acyl chlorides) with ice-cold sodium bicarbonate before disposal .

Advanced: How to address low reproducibility in synthetic protocols?

Methodological Answer:

- Parameter Documentation : Record exact equivalents of reagents (e.g., 1.1 mmol RCH₂Cl for alkylation steps) .

- Moisture Control : Use molecular sieves or anhydrous solvents to prevent side reactions in hygroscopic intermediates .

- Batch Analysis : Compare NMR and HPLC traces across batches to identify impurity sources (e.g., residual DMF) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediates (e.g., acyloxyboron species) .

- Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways in amide bond formation .

- Computational Modeling : Identify transition states for nucleophilic attack using Gaussian09 at the B3LYP/6-31G* level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.